2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazinones This compound is characterized by a fused ring system containing both imidazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the Iodine-mediated annulation reaction, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor ketones under specific conditions to form the desired imidazo[2,1-f][1,2,4]triazinone structure . This method is straightforward and can be scaled up for gram-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-f][1,2,4]triazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-f][1,2,4]triazinones, which can be further functionalized for specific applications.
Scientific Research Applications
2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pathways involved may include inhibition of key metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a][1,3,5]triazines: These compounds share a similar fused ring system but differ in the position of nitrogen atoms and functional groups.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazines: These compounds have an additional benzene ring fused to the imidazo[1,2-d][1,2,4]triazine core.
Uniqueness
2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is unique due to its specific ring fusion and the presence of both imidazole and triazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H8N4O |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H8N4O/c10-5-4-6-1-2-9(4)8-3-7-5/h1-2,4,6,8H,3H2,(H,7,10) |
InChI Key |
WLXFFUUBGUTHKB-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C2NC=CN2N1 |
Origin of Product |
United States |
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